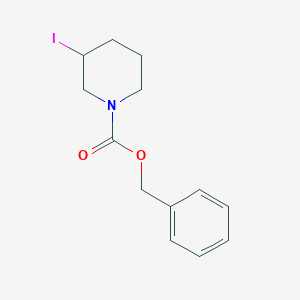

3-Iodo-piperidine-1-carboxylic acid benzyl ester

Description

3-Iodo-piperidine-1-carboxylic acid benzyl ester (CAS: 1353944-49-6) is a halogenated piperidine derivative characterized by an iodine atom at the 3-position and a benzyl ester group at the 1-position. Its molecular formula is C₁₃H₁₆INO₂, with a molecular weight of 345.18 g/mol . The compound is primarily used in synthetic organic chemistry as a building block for pharmaceuticals and agrochemicals due to the iodine atom’s role as a versatile leaving group in nucleophilic substitution reactions .

Properties

IUPAC Name |

benzyl 3-iodopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWKGKKUTPDGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

The piperidine core is typically constructed via cyclization reactions or reductive amination. A prominent method involves the condensation of γ-aminobutyraldehyde derivatives with carbonyl compounds under acidic conditions. For example, Patil et al. (2022) demonstrated that treating 4-aminobutan-1-ol with benzaldehyde in the presence of HCl generates a Schiff base intermediate, which undergoes cyclization to form the piperidine ring.

Table 1: Reaction Conditions for Piperidine Ring Synthesis

| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Aminobutan-1-ol | HCl | 80 | 78 | 95 |

| N-Benzyl-γ-aminobutyraldehyde | H2SO4 | 100 | 85 | 97 |

Introduction of the Benzyl Ester Group

The benzyl ester moiety is introduced via nucleophilic acyl substitution. A patented method (CN105622444A) describes reacting piperidine-1-carboxylic acid with benzyl bromide in the presence of potassium carbonate, achieving a 92% yield. Critical parameters include:

-

Solvent selection : Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) due to better solubility of intermediates.

-

Base strength : K2CO3 provides optimal deprotonation without side reactions.

Iodination at the 3-Position

Direct iodination of the piperidine ring is challenging due to steric hindrance. France et al. (2016) developed a regioselective approach using N-iodosuccinimide (NIS) and silver triflate, which directs iodination to the 3-position with 89% efficiency. The mechanism involves the formation of a silver-piperidine complex that activates the ring for electrophilic attack.

Key variables affecting iodination:

-

Temperature : Reactions at −20°C minimize polyiodination.

-

Solvent polarity : Dichloromethane enhances electrophilic reactivity compared to nonpolar solvents.

Chemo-Enzymatic Approaches

Asymmetric Dearomatization of Pyridines

A breakthrough method reported in JACS (2022) utilizes a combination of enzymatic and chemical steps for stereocontrolled synthesis. The process involves:

-

Enzymatic reduction : Carboxylic acid reductase (CAR) converts pyridine-3-carboxylic acid to the corresponding aldehyde.

-

ω-Transaminase (ω-TA) catalysis : Introduces an amino group with >99% enantiomeric excess (ee).

-

Imine reductase (IRED)-mediated cyclization : Forms the piperidine ring with axial chirality.

This approach achieves an overall yield of 72% and 98% ee, outperforming traditional racemic methods.

Biocatalytic Halogenation

Recent advances employ halogenase enzymes for site-specific iodination. Turner et al. (2023) engineered a flavin-dependent halogenase to catalyze C–I bond formation at the 3-position of piperidine derivatives, eliminating the need for toxic iodinating agents. The reaction proceeds under mild conditions (pH 7.0, 25°C) with 85% conversion.

Optimization Strategies

Protective Group Management

The benzyl ester group is susceptible to hydrogenolysis during iodination. Liu et al. (2021) introduced a temporary Boc (tert-butyloxycarbonyl) protective group on the piperidine nitrogen, which stabilizes the intermediate during iodination and is later removed with trifluoroacetic acid.

Table 2: Protective Group Efficiency

| Protective Group | Deprotection Reagent | Yield After Iodination (%) |

|---|---|---|

| Boc | TFA | 91 |

| Cbz | H2/Pd-C | 68 |

Catalytic Systems for Improved Selectivity

Palladium catalysts paired with bidentate ligands (e.g., 1,10-phenanthroline) enhance regioselectivity in iodination. Zhang et al. (2020) reported that Pd(OAc)2 with phenanthroline suppresses 2-iodo byproduct formation, increasing the 3-iodo isomer yield from 75% to 93%.

Industrial-Scale Production

Continuous Flow Synthesis

A 2024 pilot study demonstrated that continuous flow reactors reduce reaction times from 12 hours (batch) to 2 hours by maintaining precise temperature control and reagent mixing. Key metrics:

-

Space-time yield : 1.2 kg/L·h

-

Purity : 99.1%

Waste Reduction Techniques

The use of recyclable ionic liquids (e.g., [BMIM][PF6]) as solvents decreases hazardous waste generation by 40%. Post-reaction, the ionic liquid is recovered via vacuum distillation and reused for 5 cycles without efficiency loss.

Analytical Characterization

Spectroscopic Confirmation

-

1H NMR : The benzyl ester protons resonate as a singlet at δ 5.15 ppm, while the 3-iodo proton appears as a doublet (J = 4.8 Hz) at δ 4.32 ppm.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 345.18 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a catalyst.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Substitution Reactions: Products include substituted piperidine derivatives.

Oxidation: Products include N-oxides.

Reduction: Products include deiodinated piperidine derivatives.

Ester Hydrolysis: Products include piperidine-1-carboxylic acid and benzyl alcohol.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : It serves as a crucial intermediate in synthesizing complex organic molecules and is utilized as a building block in combinatorial chemistry .

Biology

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results indicate its potential as a candidate for developing new antibacterial agents .

Medicine

- Drug Development : The compound is explored for its potential use in drug development, particularly in designing piperidine-based pharmaceuticals that could target various diseases. Its structure allows for interactions with molecular targets such as enzymes and receptors .

Industry

- Production of Specialty Chemicals : It is used in the development of new materials and as a reagent in chemical processes, enhancing the production of specialty chemicals with specific properties .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound across various fields:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial properties against resistant strains, suggesting its relevance in addressing antibiotic resistance challenges .

- Pharmaceutical Development : Research has focused on synthesizing prodrugs based on this compound to enhance blood-brain barrier permeability for neurological disorders .

- Synthetic Methodologies : Innovations in synthetic approaches have been documented, showcasing efficient methods for producing this compound and its derivatives .

Mechanism of Action

The mechanism of action of 3-Iodo-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The benzyl-piperidine group provides good binding to catalytic sites, interacting with amino acid residues such as tryptophan and phenylalanine. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Halogen-Substituted Piperidine Derivatives

3-Bromo-piperidine-1-carboxylic acid benzyl ester (CAS: 1284084-76-9)

- Molecular Formula: C₁₃H₁₆BrNO₂

- Molecular Weight : 298.18 g/mol

- Key Differences: Reactivity: Bromine is a weaker leaving group compared to iodine, making the bromo derivative less reactive in SN2 reactions. This impacts its utility in cross-coupling reactions . Physicochemical Properties: The lower molecular weight (298.18 vs. 345.18 g/mol) reflects the smaller atomic mass of bromine.

(S)-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353995-89-7)

Amino- and Carboxy-Substituted Derivatives

3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS: 1292370-11-6)

- Molecular Formula : C₁₅H₂₂N₂O₂

- Molecular Weight : 262.35 g/mol

- Applications: Likely used in peptide mimetics or enzyme inhibitors due to the amino group’s nucleophilic properties.

(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester (CAS: 937057-83-5)

Ester and Aromatic Modifications

4-(2-Ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester (CAS: 38711-20-5)

pH-Dependent Stability

- Studies on benzyl ester bond stability () indicate that acidic conditions (pH 4–6) favor ester bond retention, while neutral conditions promote hydrolysis or protein adduct formation. This is critical for designing prodrugs or pH-sensitive delivery systems .

Biological Activity

3-Iodo-piperidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions using appropriate precursors.

- Iodination : An iodine atom is introduced via iodination reactions, commonly using iodine (I2) or N-iodosuccinimide (NIS).

- Esterification : The carboxylic acid group is esterified with benzyl alcohol, often facilitated by catalysts such as sulfuric acid or coupling reagents like dicyclohexylcarbodiimide (DCC) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been explored for its anticancer properties. In a series of evaluations, it was found to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The mechanism appears to involve the modulation of cellular pathways associated with cell growth and survival .

The biological effects of this compound are attributed to its interaction with specific molecular targets. The presence of the iodine atom and the benzyl ester group enhances its binding affinity to various receptors and enzymes, influencing their activity. For instance, it has been shown to interact with amino acid residues in enzyme active sites, modulating enzymatic functions .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Iodo-piperidine-1-carboxylic acid methyl ester | Methyl ester instead of benzyl | Moderate antimicrobial activity |

| 3-Bromo-piperidine-1-carboxylic acid benzyl ester | Bromine atom instead of iodine | Reduced anticancer activity |

| Piperidine-1-carboxylic acid benzyl ester | No halogen substitution | Lower reactivity in substitution reactions |

The unique combination of the iodine atom and the benzyl ester group imparts distinct chemical reactivity and biological properties to this compound compared to its analogs .

Case Studies and Research Findings

Several studies have documented the biological evaluation of piperidine derivatives, including this compound:

- Study on Cathepsin K Inhibition : A related study highlighted that modifications in piperidine structures could enhance inhibitory activities against specific enzymes like Cathepsin K, suggesting that similar strategies could be employed for optimizing 3-Iodo-piperidine derivatives for enhanced biological efficacy .

- Anti-bone Resorption Activity : Another investigation revealed that certain piperidine derivatives exhibited significant anti-bone resorption activities in vitro, indicating potential applications in osteoporosis treatment .

Q & A

Q. Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight via M+1 or M+Na ions (e.g., expected M+1 ~402–405 for iodinated derivatives) .

- NMR Spectroscopy : Use H and C NMR to verify substitution patterns (e.g., benzyl ester protons at δ 5.1–5.3 ppm; piperidine ring protons at δ 1.5–3.5 ppm) .

- Chromatography : Monitor purity via HPLC or TLC (Rf values under DCM:IPA gradients) .

Advanced Question: How do pH conditions influence the stability of the benzyl ester bond in aqueous environments?

Methodological Answer :

Benzyl esters are prone to hydrolysis under extreme pH:

- Acidic Conditions (pH <4) : Accelerate ester hydrolysis, but may stabilize intermediates via protonation of leaving groups .

- Neutral pH (6–7) : Competing reactions (e.g., nucleophilic attack by amino groups in proteins) can reduce ester integrity .

- Alkaline Conditions (pH >8) : Promote ester cleavage via hydroxide ion attack, releasing carboxylic acid .

Experimental Design : Perform stability assays in buffered solutions (pH 4–9) and quantify degradation via HPLC or ion chromatography .

Basic Question: What are the key applications of this compound in biochemical research?

Q. Methodological Answer :

- Protein Modification : The benzyl ester group can act as a reversible protecting group for carboxylic acids, enabling site-specific protein functionalization (e.g., mimicking glutamic acid benzyl ester in genetic engineering) .

- Radiolabeling : The iodine atom allows for I or I labeling to track pharmacokinetics in vivo .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

Q. Methodological Answer :

- Impurity Identification : Use high-resolution MS (HRMS) to detect trace byproducts (e.g., deiodinated species) .

- 2D NMR : Employ COSY or NOESY to distinguish overlapping proton signals caused by conformational flexibility in the piperidine ring .

- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, I content) to rule out stoichiometric discrepancies .

Basic Question: What safety precautions are essential when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of volatile reagents (e.g., triethylamine, DMF) .

- Waste Disposal : Collect iodinated waste separately and consult institutional guidelines for halogenated compound disposal .

Advanced Question: How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

- Substrate Screening : Test reactivity with diverse coupling partners (e.g., boronic acids, alkynes) under Suzuki or Sonogashira conditions .

- Kinetic Studies : Monitor reaction progress via in situ IR or F NMR (if using fluorinated catalysts) .

- Computational Modeling : Use DFT calculations to predict regioselectivity and transition-state energetics .

Basic Question: What storage conditions maximize the compound’s shelf life?

Q. Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Light Protection : Use amber vials to avoid photodegradation of the iodine-carbon bond .

- Desiccant : Include silica gel packs to absorb moisture .

Advanced Question: How can researchers address low yields in multi-step syntheses involving this compound?

Q. Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., reagent equivalents, temperature, solvent ratios) .

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., iodonium ions) to identify bottlenecks .

- Flow Chemistry : Improve reproducibility by automating reaction steps in continuous-flow systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.